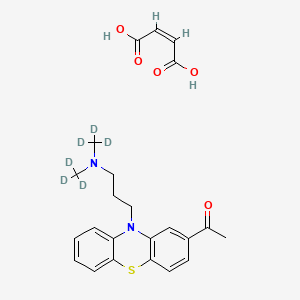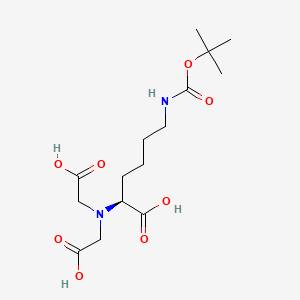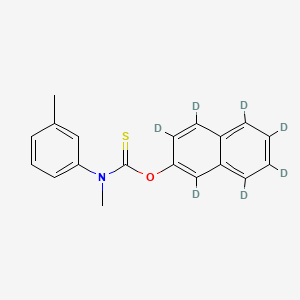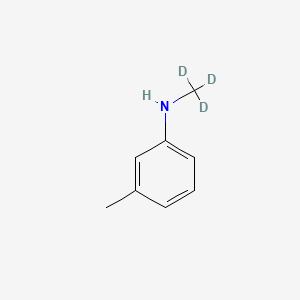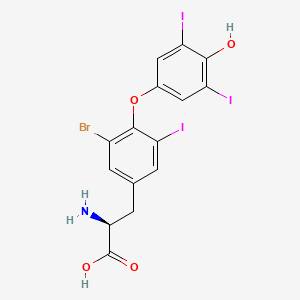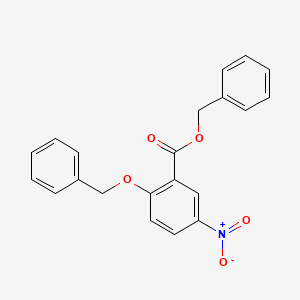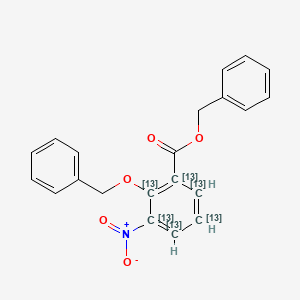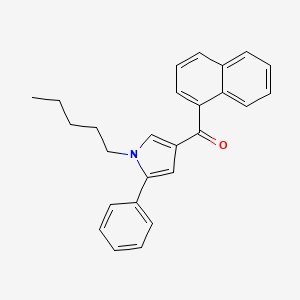
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular formula of “naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone” is C23H22N2O . The molecular weight is 342.4336 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization .Wissenschaftliche Forschungsanwendungen
Synthetic Cannabinoid Research
JWH-145 is a synthetic cannabinoid from the naphthoylpyrrole family . It acts as an agonist of the CB1 and CB2 receptors, with a moderate (~2.2x) selectivity for the CB2 receptor . This makes it a valuable tool in studying the effects of cannabinoids on these receptors.
Legal Studies
JWH-145 is not federally scheduled in the United States, although some states have passed legislation banning its sale, possession, and manufacture . Studying the legal implications and societal impacts of such substances can provide valuable insights into drug policy.
Pharmacology
JWH-145 is a potent, high-efficacy agonist of cannabinoid type 1 and type 2 receptors . It can be used in pharmacological studies to understand the acute or chronic effects of synthetic cannabinoid receptor agonists .
Toxicology
Unlike Δ9-THC, synthetic cannabinoids like JWH-145 are frequently associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and death . Therefore, it can be used in toxicological studies to understand the health risks associated with synthetic cannabinoids .
New Psychoactive Substances
JWH-145 is part of a class of new psychoactive substances (NPS) that have proliferated over the past decade . Studying these substances can help researchers understand their effects and risks, and inform public health interventions.
Chemical Structure-Activity Relationships
Further exploration of aryl substituents in JWH-145 showed that small electronegative groups in the ortho- position enhanced CB1 affinity . This can be useful in studying the structure-activity relationships of synthetic cannabinoids .
Safety And Hazards
Zukünftige Richtungen
The future directions for research into “naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone” and similar compounds could involve further exploration of their pharmacology and toxicology, given the dynamic nature of the synthetic cannabinoid receptor agonist marketplace . Additionally, more research is needed to understand the acute and chronic effects of these substances .
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYYSHMURZHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016339 | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone | |
CAS RN |
914458-19-8 | |
| Record name | JWH-145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRT5F2Y0NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




